

Biological activity of Compound 19b

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 9*

Cat. No.: *B12412792*

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An In-depth Technical Guide on the Biological Activity of Compound 19b (19-(Benzyloxy)-19-oxojolkinolide B) For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 19b, chemically identified as 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), is an ent-abietane diterpene diepoxide that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its biological activity, focusing on its effects on bladder cancer cells. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts.

Quantitative Biological Activity Data

The in vitro cytotoxic activity of Compound 19b was evaluated against a panel of human bladder cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC₅₀) values were determined after 48 hours of exposure to the compound.

Table 1: IC₅₀ Values of Compound 19b in Various Cell Lines

Cell Line	Cell Type	IC50 (μM)
T24	Human Bladder Cancer	1.89 ± 0.13
J82	Human Bladder Cancer	2.45 ± 0.18
NTUB1	Human Bladder Cancer	3.12 ± 0.25
NP14	-	4.87 ± 0.31
Ntaxol	-	6.23 ± 0.42
HaCat	Human Keratinocytes (Normal)	> 10

Data sourced from in vitro studies on the effects of 19-BJB on cell proliferation[1].

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Compound 19b exerts its anti-tumor effects primarily through the induction of DNA damage, which subsequently leads to cell cycle arrest and apoptosis. Studies have shown that 19-BJB interacts with nucleotide chains, affecting DNA repair mechanisms. This results in the activation of the checkpoint kinases Chk1 and Chk2 in bladder cancer cell lines[1]. The activation of these kinases is a critical cellular response to DNA damage, aimed at halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death.

Signaling Pathway

The proposed signaling pathway for Compound 19b's activity is illustrated below.



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Caption: Proposed signaling pathway of Compound 19b.

Experimental Protocols

Cell Lines and Culture

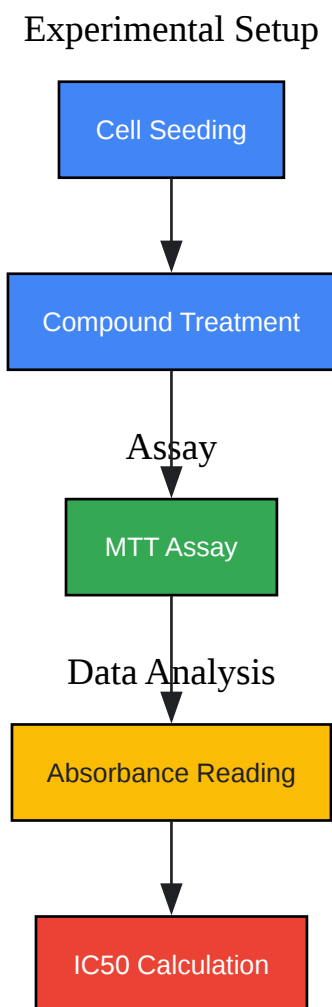
Human bladder cancer cell lines (T24, J82, NTUB1), NP14, Ntaxol, and the human keratinocyte cell line HaCat were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- The following day, the cells were treated with various concentrations of Compound 19b (typically ranging from 0 to 10 µM) for 48 hours.
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 490 nm using a microplate reader.
- The IC₅₀ values were calculated from the dose-response curves.

Experimental Workflow for In Vitro Studies

The general workflow for evaluating the in vitro activity of Compound 19b is depicted below.



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Caption: In vitro experimental workflow for Compound 19b.

In Vivo Antitumor Efficacy Study

- Animal Model: 5-week-old male BALB/c nude mice were used for the xenograft models.
- Cell Implantation: T24 cells in the logarithmic growth phase were harvested, and 1×10^7 cells in 0.2 mL of a medium and Matrigel mixture were injected subcutaneously into the mice.
- Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 19b, dissolved in a vehicle of DMSO and physiological saline, was administered to the treatment group.

- Monitoring: Tumor volume and body weight were measured regularly throughout the study.
- Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.

Conclusion

Compound 19b (19-Benzyloxy)-19-oxojolkinolide B has demonstrated potent in vitro activity against human bladder cancer cell lines and has shown inhibitory effects on tumor growth in in vivo models[1]. Its mechanism of action, involving the induction of DNA damage and activation of the Chk1/Chk2 signaling pathway, presents a promising avenue for the development of a novel therapeutic agent for bladder cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

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References

- 1. 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
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